molecular formula C17H19BrN2O3S B258515 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

Katalognummer B258515
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: BQMMMBLHCHIMCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been developed for the treatment of cancer. BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Wirkmechanismus

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 inhibits several kinases involved in tumor growth and angiogenesis. It inhibits RAF kinase, which is involved in the MAPK signaling pathway and promotes cell proliferation. It also inhibits VEGFR and PDGFR, which are involved in angiogenesis and promote the formation of new blood vessels to supply nutrients to tumors. By inhibiting these kinases, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 blocks tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor blood supply. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have anti-tumor activity in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is its broad spectrum of kinase inhibition, which makes it a potential therapeutic agent for the treatment of various types of cancer. Another advantage is its oral bioavailability, which makes it convenient for patients to take. However, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has some limitations for lab experiments. It is a small molecule drug that can be difficult to synthesize and purify. It also has some off-target effects, which can lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. One direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the identification of biomarkers that can predict response to 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 and guide patient selection. Additionally, the development of new formulations of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with improved pharmacokinetic properties and reduced toxicity is an important direction for future research.
Conclusion:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is a synthetic small molecule drug that has been developed for the treatment of cancer. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006, including the development of combination therapies, the identification of biomarkers, and the development of new formulations.

Synthesemethoden

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is synthesized by reacting 3-bromoaniline with methylsulfonyl chloride to form 3-bromo(methylsulfonyl)aniline. The resulting compound is then reacted with 3,4-dimethylphenylacetic acid to form 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. The synthesis method has been optimized to produce high yields of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with high purity.

Wissenschaftliche Forschungsanwendungen

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several kinases involved in tumor growth and angiogenesis, including RAF, VEGFR, and PDGFR. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In clinical trials, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has shown promising results in improving overall survival and progression-free survival in patients with advanced cancer.

Eigenschaften

Produktname

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

Molekularformel

C17H19BrN2O3S

Molekulargewicht

411.3 g/mol

IUPAC-Name

2-(3-bromo-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H19BrN2O3S/c1-12-7-8-15(9-13(12)2)19-17(21)11-20(24(3,22)23)16-6-4-5-14(18)10-16/h4-10H,11H2,1-3H3,(H,19,21)

InChI-Schlüssel

BQMMMBLHCHIMCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.